molecular formula C17H16O4 B1611828 2-Carboethoxy-4'-methoxybenzophenone CAS No. 750633-79-5

2-Carboethoxy-4'-methoxybenzophenone

Cat. No. B1611828
CAS RN: 750633-79-5
M. Wt: 284.31 g/mol
InChI Key: IZRUIBVEGHMULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carboethoxy-4'-methoxybenzophenone (CEMB) is a synthetic compound of the benzophenone family, which has been studied extensively in recent years in a variety of applications. CEMB has been used in the synthesis of a wide range of compounds, as a precursor in the synthesis of pharmaceuticals, and as a reagent in the manufacture of polymers. In addition, CEMB has also been studied for its potential in the development of new drugs and for its potential as a therapeutic agent.

Scientific Research Applications

2-Carboethoxy-4'-methoxybenzophenone has been studied extensively in the scientific research community. It has been used as a reagent in the synthesis of a wide range of compounds, including pharmaceuticals, polymers, and other materials. In addition, 2-Carboethoxy-4'-methoxybenzophenone has been studied for its potential as a therapeutic agent, with a focus on its antioxidant and anti-inflammatory properties. 2-Carboethoxy-4'-methoxybenzophenone has also been studied for its potential in the development of new drugs, with a focus on its ability to modulate the activity of certain enzymes and receptors.

Mechanism Of Action

The exact mechanism of action of 2-Carboethoxy-4'-methoxybenzophenone is not yet fully understood. However, it is believed that 2-Carboethoxy-4'-methoxybenzophenone acts as an antioxidant, scavenging reactive oxygen species (ROS) and reducing oxidative damage to cells. In addition, 2-Carboethoxy-4'-methoxybenzophenone has been shown to modulate the activity of certain enzymes and receptors, including cyclooxygenase-2 (COX-2), which plays an important role in inflammation.
Biochemical and Physiological Effects
2-Carboethoxy-4'-methoxybenzophenone has been studied for its potential biochemical and physiological effects. It has been shown to reduce oxidative damage to cells, as well as to modulate the activity of certain enzymes and receptors. In addition, 2-Carboethoxy-4'-methoxybenzophenone has been shown to have anti-inflammatory and anti-cancer activity, as well as to reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

2-Carboethoxy-4'-methoxybenzophenone is a useful reagent in the laboratory due to its low cost and availability. It is also relatively easy to synthesize, making it an attractive option for researchers. However, 2-Carboethoxy-4'-methoxybenzophenone is not without its limitations. It is a highly reactive compound, meaning it can react with other compounds in the laboratory, and it can be toxic if not handled properly.

Future Directions

Given the potential of 2-Carboethoxy-4'-methoxybenzophenone as a therapeutic agent, there is a need for further research into its mechanisms of action and potential therapeutic applications. In addition, further research is needed to better understand its biochemical and physiological effects and to identify potential new uses for 2-Carboethoxy-4'-methoxybenzophenone in the laboratory. Finally, more research is needed to identify potential new drugs that could be developed using 2-Carboethoxy-4'-methoxybenzophenone as a precursor.

properties

IUPAC Name

ethyl 2-(4-methoxybenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-21-17(19)15-7-5-4-6-14(15)16(18)12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRUIBVEGHMULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584163
Record name Ethyl 2-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxybenzoyl)benzoate

CAS RN

750633-79-5
Record name Ethyl 2-(4-methoxybenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Carboethoxy-4'-methoxybenzophenone
Reactant of Route 2
Reactant of Route 2
2-Carboethoxy-4'-methoxybenzophenone
Reactant of Route 3
Reactant of Route 3
2-Carboethoxy-4'-methoxybenzophenone
Reactant of Route 4
Reactant of Route 4
2-Carboethoxy-4'-methoxybenzophenone
Reactant of Route 5
Reactant of Route 5
2-Carboethoxy-4'-methoxybenzophenone
Reactant of Route 6
Reactant of Route 6
2-Carboethoxy-4'-methoxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.